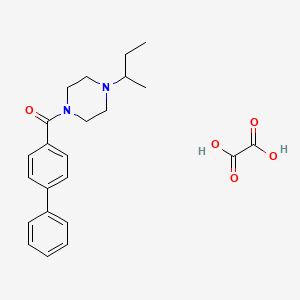![molecular formula C29H40N2O2 B5092177 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine, also known as O-2050, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been found to exhibit potent cannabinoid receptor agonist activity, making it a promising candidate for research in the field of medicinal chemistry.
Wirkmechanismus
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine exerts its effects by binding to and activating cannabinoid receptors in the body. Specifically, it has been found to have high affinity for the CB1 receptor, which is primarily found in the central nervous system and is involved in the regulation of pain perception and mood. Activation of the CB1 receptor by 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the modulation of pain and mood.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine has been found to have other biochemical and physiological effects. It has been shown to have anticonvulsant properties, suggesting that it may have potential as a treatment for epilepsy. Additionally, 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine has been found to have anxiolytic effects, indicating that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine as a research tool is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in pain perception and other physiological processes. However, one limitation of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine is its potential for abuse and dependence, which may limit its use in clinical research.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine. One area of interest is its potential as a treatment for pain and inflammation, particularly as a non-opioid alternative. Additionally, further research is needed to fully understand the mechanisms of action of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine and its potential therapeutic applications. Finally, research on the potential for abuse and dependence of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine involves the reaction of 4-(4-ethylcyclohexyl)-3-nitrobenzoic acid with 4-butylcyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been found to exhibit potent analgesic effects in animal models, and may have potential as a non-opioid pain reliever. Additionally, 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O2/c1-3-5-6-22-9-11-23(12-10-22)26-16-18-28(30-20-26)25-15-17-27(29(19-25)31(32)33)24-13-7-21(4-2)8-14-24/h15-24H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPZBIYUIQLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC(=C(C=C3)C4CCC(CC4)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)